4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
“4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide” is a compound that belongs to the class of 1,3,4-oxadiazole derivatives . These compounds have been studied for their potential as acetylcholinesterase inhibitors .
Synthesis Analysis
The synthesis of similar 1,3,4-oxadiazole derivatives involves several steps . Key intermediates, such as 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol and 5-(2-methylbenzyl)-1,3,4-oxadiazole-2-thiol, are synthesized starting from substituted phenylacetic acids . The exact synthesis process for “this compound” might differ.Molecular Structure Analysis
The molecular structure of these compounds is confirmed by various spectral analyses, including IR, NMR, and high-resolution mass spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of corresponding 2-methyl quinazolinone and 4-substituted benzaldehydes in glacial acetic acid .Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of the compound demonstrate significant anticancer properties. For instance, compounds synthesized from 2-(4-methylphenyl)acetic acid and related chemicals showed moderate to excellent activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These derivatives were more effective than the reference drug etoposide in some cases (Ravinaik et al., 2021).
Antimicrobial and Antilipase Activities
Another study demonstrated the antimicrobial, antilipase, and antiurease activities of certain compounds containing a thiadiazole nucleus, similar to the compound . This indicates potential applications in combating microbial infections and in the study of enzyme inhibition (Başoğlu et al., 2013).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety have shown promising nematocidal activities. Some of these compounds exhibited substantial mortality rates against Bursaphelenchus xylophilus, a nematode pest, suggesting potential applications in agriculture or pest control (Liu et al., 2022).
Acetyl- and Butyrylcholinesterase Inhibition
Compounds with a 1,3,4-oxadiazole structure have been identified as potential inhibitors of acetyl- and butyrylcholinesterase. This implies possible therapeutic applications in treating conditions like dementias or myasthenia gravis (Pflégr et al., 2022).
Antimycobacterial Activity
Research on substituted isosteres of pyridine- and pyrazinecarboxylic acids, which include 1,2,4-oxadiazole structures, has shown activity against Mycobacterium tuberculosis. This suggests potential uses in developing treatments for tuberculosis (Gezginci et al., 1998).
Angiotensin II Receptor Antagonistic Activities
Benzimidazole derivatives bearing acidic heterocycles, including 1,2,4-oxadiazoles, have shown angiotensin II receptor antagonistic activities. This points to potential applications in cardiovascular therapeutics (Kohara et al., 1996).
Mechanism of Action
Mode of Action
The compound is part of a series of 1,3,4-oxadiazole derivatives that have been synthesized and evaluated as acetylcholinesterase inhibitors . The most active compound in this series showed significant acetylcholinesterase inhibitory activity with an IC 50 value of 0.07 μM . A molecular docking study indicated that it interacted with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase .
Biochemical Pathways
The compound, as an acetylcholinesterase inhibitor, affects the cholinergic neurotransmission pathway . By inhibiting acetylcholinesterase, it prevents the breakdown of the neurotransmitter acetylcholine, thereby increasing the availability of acetylcholine at synapses, which can enhance cholinergic transmission .
Result of Action
The compound’s action as an acetylcholinesterase inhibitor can potentially improve symptoms in patients with Alzheimer’s disease . By increasing the availability of acetylcholine, it can enhance cholinergic function, which is important in the treatment of Alzheimer’s disease .
Properties
IUPAC Name |
4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2S/c1-7-9(20-17-14-7)10(18)13-12-16-15-11(19-12)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYIHJQXUUWOTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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